4-(4-Methoxyphenoxy)benzene-1-sulfonamide
Overview
Description
“4-(4-Methoxyphenoxy)benzene-1-sulfonamide” is a chemical compound with the CAS Number: 1094663-05-4 . It has a molecular weight of 279.32 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is 4-(4-methoxyphenoxy)benzenesulfonamide . The InChI code is 1S/C13H13NO4S/c1-17-10-2-4-11(5-3-10)18-12-6-8-13(9-7-12)19(14,15)16/h2-9H,1H3,(H2,14,15,16) .Physical and Chemical Properties Analysis
The compound is a powder and is stored at room temperature . It has a molecular weight of 279.32 . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and density are not available in the searched data.Scientific Research Applications
Crystal Structure Analysis
- Bosentan Monohydrate Study : Research on a compound structurally related to 4-(4-Methoxyphenoxy)benzene-1-sulfonamide, namely Bosentan monohydrate, reveals details about its crystal structure, including the angles between the mean planes of pyrimidine and benzene rings, forming a U-shaped channel. This study highlights the importance of structural analysis in understanding the properties of such compounds (Kaur et al., 2012).
Dynamics in Solution
- Dynamics of Imine and Acetophenone Derivatives : A study utilizing one-dimensional diffusion-ordered NMR spectroscopy (1D-DOSY) includes the analysis of a compound similar to this compound. This research provides insights into the dynamics and interactions of molecules in solution, crucial for understanding the behavior of such compounds (Sakamoto, Kondo, & Aoyama, 2008).
Medicinal Chemistry
- Cytotoxicity and Carbonic Anhydrase Inhibitory Activities : In a study focused on polymethoxylated-pyrazoline benzene sulfonamides, compounds related to this compound demonstrated significant cytotoxic activities on tumor and non-tumor cell lines. They also exhibited inhibitory effects on carbonic anhydrase isoenzymes, suggesting potential applications in medicinal chemistry (Kucukoglu et al., 2016).
Catalytic Applications
- Tetrahydropyranylation/Depyranylation of Alcohols and Phenols : Research on N,N′-Dibromo-N,N′-1,2-ethanediylbis(benzene sulfonamide), a compound similar to this compound, demonstrates its use in the catalysis of tetrahydropyranylation and depyranylation of alcohols and phenols. This highlights potential applications in synthetic chemistry (Khazaei, Rostami, & Mahboubifar, 2007).
Polymorphism Study
- Impact of Fluorine Groups on Polymorphism : A study on fluorine-substituted N-(2-phenoxyphenyl)benzene sulfonamides, closely related to this compound, explores the effect of fluorine on the polymorphism of aromatic sulfonamides. This research is crucial for understanding the crystalline properties of such compounds (Terada et al., 2012).
Molecular Modeling and Drug Analysis
- New Organosulfur Metallic Compounds : Research involving sulfonamide-based Schiff base ligands, similar to this compound, includes molecular modeling and spectral analysis. This study provides insights into the potential of these compounds as drugs, emphasizing the importance of molecular modeling in drug discovery (Hassan et al., 2021).
Safety and Hazards
Mechanism of Action
Target of Action
Sulfonamides, a class of drugs to which this compound belongs, are known to primarily target enzymes such as anti-carbonic anhydrase and anti-dihydropteroate synthetase .
Mode of Action
Sulfonamides, including this compound, are known to exhibit a range of pharmacological activities by interacting with their targets . They inhibit and replace para-aminobenzoic acid (PABA) in the enzyme dihydropteroate synthetase, which is important for the production of folate .
Biochemical Pathways
The inhibition of dihydropteroate synthetase by 4-(4-Methoxyphenoxy)benzene-1-sulfonamide leads to the disruption of folate production. This, in turn, inhibits the formation of dihydrofolate and tetrahydrofolate, thereby inhibiting bacterial DNA growth and cell division or replication .
Result of Action
The result of the action of this compound is the inhibition of bacterial DNA growth and cell division or replication due to the disruption of folate production .
Properties
IUPAC Name |
4-(4-methoxyphenoxy)benzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO4S/c1-17-10-2-4-11(5-3-10)18-12-6-8-13(9-7-12)19(14,15)16/h2-9H,1H3,(H2,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFCYQEUNOAFRTM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=CC=C(C=C2)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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